molecular formula C12H9NO2S B2821681 8-methyl-8H-thieno[2,3-b]indole-2-carboxylic acid CAS No. 172869-21-5

8-methyl-8H-thieno[2,3-b]indole-2-carboxylic acid

Cat. No.: B2821681
CAS No.: 172869-21-5
M. Wt: 231.27 g/mol
InChI Key: JHFVKRLBHYSSBD-UHFFFAOYSA-N
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Description

“8-methyl-8H-thieno[2,3-b]indole-2-carboxylic acid” is a chemical compound with the molecular formula C12H9NO2S . It has a molecular weight of 231.27 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H9NO2S/c1-13-9-5-3-2-4-7(9)8-6-10(12(14)15)16-11(8)13/h2-6H,1H3,(H,14,15) .


Physical and Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 231.27 and a molecular formula of C12H9NO2S .

Scientific Research Applications

Synthesis and Derivatives

  • A novel approach was developed for the synthesis of thieno[3,2-b]pyrrole derivatives, which are structurally related to indoles and have potential biological activity. This method involves the Bischler reaction, typically used for preparing substituted indoles, suggesting a pathway for synthesizing derivatives of 8-methyl-8H-thieno[2,3-b]indole-2-carboxylic acid (Shvedov, V., Grinev, A., & Vasil'eva, V. K., 1970).

Chemical Analysis and Metabolic Profiling

Pharmaceutical and Medicinal Chemistry

Organic Electronics and Photophysics

Safety and Hazards

The safety information available indicates that the compound may be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

4-methylthieno[2,3-b]indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2S/c1-13-9-5-3-2-4-7(9)8-6-10(12(14)15)16-11(8)13/h2-6H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFVKRLBHYSSBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1SC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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